molecular formula C15H17ClN2S B5636302 1-(2-chlorophenyl)-4-(3-thienylmethyl)piperazine

1-(2-chlorophenyl)-4-(3-thienylmethyl)piperazine

Cat. No. B5636302
M. Wt: 292.8 g/mol
InChI Key: MDWLUTITDKNSMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, similar to 1-(2-chlorophenyl)-4-(3-thienylmethyl)piperazine, involves multi-step chemical reactions including alkylation, reduction, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a closely related compound, is achieved through a sequence involving alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% (Quan, 2006). This process highlights the complex nature of synthesizing specific piperazine derivatives and the factors influencing each reaction step.

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives is essential for understanding their chemical behavior and potential applications. For instance, the study of 4-(2,3-dichlorophenyl)-1-[3-oxo-3-(2-thienyl)propyl]piperazin-1-ium chloride reveals how the thienyl ring and the oxopropyl group are coplanar, influencing the compound's stability and reactivity (Yang et al., 2005). Such insights are critical for designing molecules with desired properties.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including reductive amination and substitution reactions, that significantly impact their chemical properties. The synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride through reductive amination in ethanol illustrates the versatility of these compounds in chemical synthesis (Bhat et al., 2018). These reactions are pivotal for modifying the chemical structure to achieve desired biological or physical properties.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The crystalline structure of specific derivatives can be elucidated through X-ray crystallography, providing valuable information on the arrangement of molecules and potential intermolecular interactions (Gharbia et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, of piperazine derivatives are influenced by their functional groups and molecular geometry. Studies involving density functional theory (DFT) can offer insights into the electronic structure, aiding in the prediction of chemical behavior and reactivity patterns (Bhat et al., 2018).

properties

IUPAC Name

1-(2-chlorophenyl)-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-14-3-1-2-4-15(14)18-8-6-17(7-9-18)11-13-5-10-19-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWLUTITDKNSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5259346

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